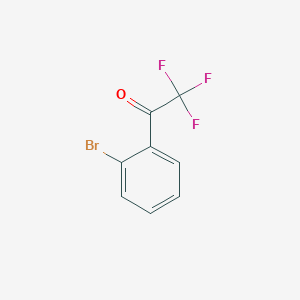

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWTGXXPNWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326853 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244229-34-3 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244229-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

CAS Number: 244229-34-3

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a key building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, key reactions, and its role in modulating biological signaling pathways.

Physicochemical and Spectroscopic Data

This compound is a halogenated aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 244229-34-3 | [3] |

| Molecular Formula | C₈H₄BrF₃O | [3] |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Boiling Point | 230.0 ± 40.0 °C (Predicted) | [3] |

| Density | 1.645 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.495 | [3] |

| Flash Point | 101 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Consistent with the structure | [3] |

| ¹³C NMR | Consistent with the structure | [3] |

| Mass Spectrum | Molecular Ion Peak at m/z consistent with the molecular weight | [3] |

| IR Spectrum | Characteristic peaks for C=O, C-F, and aromatic C-H bonds | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes, most notably via Grignard reaction or Friedel-Crafts acylation.

This method involves the reaction of a Grignard reagent prepared from 2-bromobromobenzene with an appropriate trifluoroacetylating agent.

Experimental Protocol:

-

Preparation of 2-Bromophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A solution of 2-bromobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine and maintained under a nitrogen atmosphere.

-

Reaction with Ethyl Trifluoroacetate: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

This approach involves the acylation of bromobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.5 eq.) is suspended in a flame-dried, three-necked flask containing dry dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C.

-

Acylation: Trifluoroacetic anhydride (1.2 eq.) is added dropwise to the cooled suspension. Following this, bromobenzene (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Key Reactions and Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through Suzuki-Miyaura cross-coupling and reduction reactions. The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor of various enzymes, particularly proteases.[4][5]

The bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.

Experimental Protocol (Adapted from a similar substrate):

-

Reaction Setup: In a Schlenk flask, this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (2.0 eq.) are combined.

-

Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), is then added.

-

Solvent and Reaction Conditions: Anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) are added. The mixture is stirred at room temperature for 30 minutes and then heated to 85-95 °C for 15-24 hours. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

The ketone functionality can be stereoselectively reduced to the corresponding chiral alcohol, a valuable building block for the synthesis of enantiomerically pure pharmaceuticals.

Experimental Protocol (Bioreduction):

-

Enzyme and Cofactor Preparation: A solution of a suitable alcohol dehydrogenase (ADH) and a nicotinamide cofactor (e.g., NADPH) is prepared in a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: this compound is added to the enzyme solution. A co-substrate such as 2-propanol is often included for cofactor regeneration.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reduction is monitored by chiral HPLC.

-

Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched, and the product is extracted with an organic solvent. The chiral alcohol is then purified by column chromatography.

Modulation of Signaling Pathways

While direct studies on the signaling pathway modulation by this compound are limited, the broader class of bromophenyl ethanone derivatives has been shown to exhibit significant biological activity. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress pro-inflammatory responses in activated microglia by inhibiting key signaling pathways.[1]

The structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, inhibits the production of inflammatory mediators by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and preventing the nuclear translocation of the NF-κB p65 and p50 subunits.[1] This suggests that derivatives of this compound could be explored as potential modulators of these critical inflammatory pathways.

References

- 1. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Biological Activity Evaluation and Action Mechanism [research.amanote.com]

- 3. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2'-Bromo-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a bromine atom on the phenyl ring imparts specific electronic and steric properties, making it a valuable building block for novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of 2'-bromo-2,2,2-trifluoroacetophenone, alongside detailed experimental protocols for their determination.

Core Physical Properties

| Property | 2'-Bromo-2,2,2-trifluoroacetophenone | 3'-Bromo-2,2,2-trifluoroacetophenone | 4'-Bromo-2,2,2-trifluoroacetophenone |

| CAS Number | 244229-34-3[1] | 655-26-5 | 16184-89-7[2] |

| Molecular Formula | C₈H₄BrF₃O[1] | C₈H₄BrF₃O | C₈H₄BrF₃O[2] |

| Molecular Weight | 253.02 g/mol [1] | 253.02 g/mol | 253.02 g/mol [2] |

| Physical Form | Liquid | Liquid | Solid (at room temperature)[2] |

| Melting Point | Not available | Not applicable | 26-30 °C[2] |

| Boiling Point | Not available | Not available | 95 °C at 4 mmHg[2] |

| Density | 1.645 g/mL at 25 °C | 1.637 g/mL at 25 °C | 1.662 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.495 | 1.504 | Not available |

| Flash Point | 101.11 °C (closed cup) | Not applicable | 96 °C (closed cup)[2] |

| Solubility | Information not available | Information not available | Information not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic ketones like 2'-bromo-2,2,2-trifluoroacetophenone.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using various methods, including the pycnometer method.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Solubility Determination

Understanding the solubility of a compound is essential for its handling, formulation, and purification.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble. This process is repeated with different solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical substance like 2'-bromo-2,2,2-trifluoroacetophenone.

References

Spectral Analysis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectral data for the compound 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document combines reported data for analogous compounds with predicted spectral characteristics to offer a comprehensive analytical profile.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₄BrF₃O | PubChem[1] |

| Molecular Weight | 253.02 g/mol | PubChem[1] |

| CAS Number | 244229-34-3 | Amerigo Scientific[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of experimentally determined spectral data for this compound. The following tables summarize the predicted values based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoroacetyl group and the bromine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.8 - 8.1 | Multiplet | Aromatic Protons |

| 7.4 - 7.7 | Multiplet | Aromatic Protons |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon and the carbon bearing the trifluoromethyl group will appear at characteristic downfield and upfield shifts, respectively.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 180 - 185 | C=O (Carbonyl) |

| 115 - 120 (quartet, J ≈ 290 Hz) | CF₃ |

| 120 - 140 | Aromatic Carbons |

¹⁹F NMR (Fluorine-19 NMR): The fluorine-19 NMR spectrum is predicted to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -70 to -75 | Singlet | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the carbon-fluorine bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1700 - 1730 | Strong | C=O Stretch |

| 1100 - 1300 | Strong | C-F Stretch |

| 1450 - 1600 | Medium | C=C Aromatic Ring Stretch |

| 750 - 800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and the bromine atom. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.

| Predicted m/z | Interpretation |

| 252 / 254 | [M]⁺ Molecular ion peak (isotopic pattern for Br) |

| 183 / 185 | [M - CF₃]⁺ |

| 155 | [M - Br - CO]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

General Synthesis of this compound

This procedure involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Anhydrous HCl in ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1,2-dibromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Trifluoroacetylation: The Grignard solution is cooled in an ice bath, and a solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Methodology

NMR Spectroscopy:

-

Sample Preparation: ~10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for acquiring the spectra. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. If the sample is a solid, a KBr pellet is prepared.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Data Acquisition: The mass spectrum is scanned over a mass range of m/z 50-500.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

References

The Intricate Reactivity of Ortho-Brominated Trifluoromethyl Ketones: A Technical Guide for Chemical Synthesis

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis and reactivity of ortho-brominated trifluoromethyl ketones, a class of compounds of significant interest to researchers, scientists, and drug development professionals. These molecules serve as versatile intermediates in the synthesis of complex chemical architectures, largely due to the unique and often synergistic effects of the ortho-bromo and trifluoromethyl ketone functionalities. This document outlines key synthetic methodologies, details their participation in a range of important chemical transformations, and provides experimental protocols for pivotal reactions.

Core Concepts: Synthesis and Electronic Profile

The strategic placement of a bromine atom ortho to a trifluoromethyl ketone group on an aromatic ring creates a unique electronic and steric environment. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the adjacent ketone. This electronic pull can direct incoming groups during electrophilic aromatic substitution, often to the meta position relative to the trifluoromethyl group.[1][2] The presence of the ortho-bromine atom provides a reactive handle for a multitude of cross-coupling and substitution reactions, making these compounds valuable building blocks in medicinal chemistry and materials science.[2][3]

A common route to ortho-brominated trifluoromethyl ketones involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] The regioselectivity of this reaction is influenced by the directing effects of the trifluoromethyl group.[1]

Key Synthetic Transformations and Data

Ortho-brominated trifluoromethyl ketones are amenable to a variety of synthetic transformations, allowing for the introduction of diverse functionalities. The following sections detail some of the most pertinent reactions, supported by quantitative data.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo substituent serves as an excellent partner in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. While specific examples with ortho-brominated trifluoromethyl ketones are not abundant in the readily available literature, the general principles of the Suzuki-Miyaura reaction are well-established. The reaction typically proceeds in the presence of a palladium catalyst and a base.[4][5] The electron-withdrawing nature of the trifluoromethyl ketone may influence the reaction kinetics.

A representative workflow for a Suzuki-Miyaura coupling is depicted below:

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7] This reaction is catalyzed by a palladium complex and requires a base. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer.[7]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base.[8][9] This reaction is instrumental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8]

-

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is highly valuable for the synthesis of aryl alkynes.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds from aryl halides.[12] While it often requires higher temperatures than palladium-catalyzed reactions, it provides an alternative route to a variety of functionalized aromatic compounds.[12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl ketone group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the position of the bromine atom.[13] For an SNAr reaction to proceed, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups ortho or para to the leaving group.[14] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[14]

Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings.[15][16] In this reaction, a directing group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating a highly reactive organometallic intermediate that can then be quenched with an electrophile.[15][16] While the trifluoromethyl group itself can act as a directing group, the presence of other, more powerful directing groups on the ring can influence the site of metalation.[17]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of ortho-halogenated trifluoromethyl ketones, which serve as the starting materials for the reactivity studies discussed.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 2-bromobenzoate | HCF3, KHMDS, triglyme | 2-Bromo-1-(trifluoromethyl)ethan-1-one | 66-82 | [18] |

| 2-Halogen-substituted benzotrifluoride | 1. Mg, 2. Acid anhydride, 3. Hydrolysis | 2'-(Trifluoromethyl)propiophenone | Not specified | [6] |

Experimental Protocols

General Procedure for the Synthesis of Aryl Trifluoromethyl Ketones from Esters

This protocol is adapted from a general method for the nucleophilic trifluoromethylation of esters.[18]

Materials:

-

Methyl 2-bromobenzoate

-

Fluoroform (HCF3)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Triglyme

-

Trifluorotoluene (internal standard)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 2-bromobenzoate (1.0 equiv) in triglyme, add KHMDS (2.0 equiv).

-

Cool the mixture to -40 °C.

-

Introduce fluoroform (HCF3) gas (1.1 equiv) into the reaction mixture.

-

Stir the reaction at -40 °C for the specified time (typically 4 hours).

-

Monitor the reaction progress by 19F NMR using trifluorotoluene as an internal standard.

-

Upon completion, quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-(trifluoromethyl)ethan-1-one.

Note: The yields for ortho-halogenated substrates were reported to be in the range of 66-82%.[18]

Conclusion

Ortho-brominated trifluoromethyl ketones are highly valuable and versatile building blocks in organic synthesis. The presence of two distinct and reactive functional groups on the aromatic ring allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of these compounds is warranted to fully exploit their synthetic potential. This guide provides a foundational understanding of their synthesis and reactivity, offering a starting point for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Directed Ortho Metalation [organic-chemistry.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. 2'-(Trifluoromethyl)propiophenone [oakwoodchemical.com]

In-Depth Technical Guide to the Electronic Properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Due to a lack of extensive published experimental and computational data for this specific molecule, this guide synthesizes information from analogous compounds and established methodologies to predict its electronic behavior. It is intended to serve as a foundational resource for researchers initiating studies on this compound. The guide covers theoretical electronic properties, predicted spectroscopic and electrochemical behavior, and detailed experimental protocols for their determination.

Introduction

This compound is a halogenated aromatic ketone. The electronic properties of such molecules are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring and a trifluoromethyl group attached to the acetyl moiety are expected to significantly influence the molecule's electron density distribution, reactivity, and spectroscopic signature. The electron-withdrawing nature of both the bromo and trifluoroacetyl substituents likely results in a relatively electron-deficient aromatic system, impacting its interactions with biological targets and its photophysical characteristics. This guide outlines the expected electronic properties and provides the necessary protocols to experimentally and computationally validate these predictions.

Predicted Electronic and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O | PubChem[1] |

| Molecular Weight | 253.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 244229-34-3 | - |

| Predicted LogP | ~3.0 - 3.5 | Analogous Compounds |

| Predicted Polar Surface Area | ~17.1 Ų | PubChem[1] |

Table 2: Predicted Electronic Properties (Computational Estimates)

These values are hypothetical and would require validation through Density Functional Theory (DFT) calculations as detailed in the experimental protocols.

| Parameter | Predicted Value (eV) | Method of Determination |

| HOMO Energy | -7.0 to -6.5 | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | -1.5 to -1.0 | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | DFT (Calculated from HOMO and LUMO) |

| Ionization Potential (I) | 7.0 to 6.5 | DFT (I ≈ -EHOMO) |

| Electron Affinity (A) | 1.5 to 1.0 | DFT (A ≈ -ELUMO) |

Predicted Spectroscopic and Electrochemical Properties

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorptions characteristic of substituted aromatic ketones. The primary electronic transitions anticipated are π → π* and n → π*.

-

π → π transitions:* These are typically of high intensity and are expected to occur at shorter wavelengths (around 200-280 nm), arising from the conjugated π-system of the bromophenyl ring.

-

n → π transitions:* These transitions, involving the non-bonding electrons of the carbonyl oxygen, are expected to be of lower intensity and occur at longer wavelengths (around 280-320 nm).

The electron-withdrawing trifluoromethyl group may cause a slight blue shift (hypsochromic shift) in the n → π* transition compared to non-fluorinated acetophenones.

Electrochemistry

The electrochemical behavior of halogenated acetophenones has been studied, and it is known that they undergo a one-electron reduction to form an unstable anion radical.[2][3] This radical can then decompose by losing a halide ion.

-

Reduction Potential: The reduction of the carbonyl group is expected to occur at a moderately negative potential. The presence of the electron-withdrawing trifluoromethyl group will likely make the reduction more favorable (less negative potential) compared to unsubstituted acetophenone.

-

Irreversibility: The electrochemical reduction is expected to be an irreversible process due to the rapid decomposition of the initially formed anion radical.[2]

Experimental Protocols

The following sections provide detailed methodologies for the experimental and computational determination of the electronic properties of this compound.

Computational Chemistry (DFT)

Objective: To calculate the ground-state electronic structure, including HOMO and LUMO energies, and to predict the UV-Vis spectrum.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP functional with a 6-31G* or larger basis set). The absence of imaginary frequencies will confirm a true energy minimum.

-

-

Electronic Properties Calculation:

-

From the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including HOMO and LUMO.

-

Calculate the ionization potential and electron affinity from the HOMO and LUMO energies, respectively, using Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).

-

-

UV-Vis Spectrum Prediction:

-

Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions, their corresponding excitation energies (wavelengths), and oscillator strengths.

-

UV-Visible Spectroscopy

Objective: To experimentally determine the absorption maxima (λmax) and molar absorptivity (ε) of the electronic transitions.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Measurement:

-

Record the absorption spectrum of the sample solutions over a wavelength range of 200-400 nm against a solvent blank.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from a plot of absorbance versus concentration.

-

Cyclic Voltammetry

Objective: To determine the reduction potential and assess the reversibility of the electrochemical reduction.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere during the measurement.

-

-

Measurement:

-

Scan the potential from an initial value where no faradaic current is observed to a sufficiently negative potential to observe the reduction peak, and then reverse the scan.

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.

-

The peak potential (Ep) of the reduction wave will provide information about the reduction potential. The absence of a corresponding oxidation peak on the reverse scan will indicate an irreversible process.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of a novel compound such as this compound.

Caption: Workflow for Electronic Property Characterization.

Conclusion

This technical guide provides a predictive framework for understanding the electronic properties of this compound. The presence of the electron-withdrawing bromo and trifluoroacetyl groups is anticipated to significantly influence its electronic structure, leading to distinct spectroscopic and electrochemical signatures. The provided experimental and computational protocols offer a clear path for researchers to validate these predictions and to build a comprehensive electronic profile of this compound. Such a profile is essential for its potential applications in drug design and materials science, where understanding electronic behavior is paramount for predicting molecular interactions and reactivity.

References

Navigating the Solubility Landscape of 2'-bromo-2,2,2-trifluoroacetophenone: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2'-bromo-2,2,2-trifluoroacetophenone, a fluorinated ketone of interest in organic synthesis. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on providing a robust theoretical framework for predicting its solubility, qualitative observations from related compounds, and detailed experimental protocols for researchers to determine precise solubility values.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2'-bromo-2,2,2-trifluoroacetophenone is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrF₃O | [Generic Supplier Data] |

| Molecular Weight | 253.02 g/mol | [Generic Supplier Data] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not consistently reported | N/A |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. The molecular structure of 2'-bromo-2,2,2-trifluoroacetophenone—featuring a polar carbonyl group, a lipophilic bromophenyl group, and a highly electronegative trifluoromethyl group—suggests a nuanced solubility profile.

Expected Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and tetrahydrofuran (THF) . These solvents can effectively solvate the polar carbonyl group. Synthesis procedures for related compounds often utilize THF, indicating good solubility.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol , ethanol , and isopropanol . While the compound can accept hydrogen bonds at the carbonyl oxygen, it lacks a hydrogen bond donor. Also, chlorinated solvents like dichloromethane (DCM) and chloroform , as well as esters like ethyl acetate , are expected to be effective solvents. Recrystallization of similar compounds is often performed using solvent mixtures like dichloromethane/hexanes or ethanol/water.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes , cyclohexane , and toluene . The overall polarity of the molecule is too high for significant interaction with these nonpolar hydrocarbon solvents.

While no quantitative data is available for 2'-bromo-2,2,2-trifluoroacetophenone, qualitative information for structurally similar compounds provides some insight:

| Compound | Solvent | Reported Solubility |

| 2-bromo-2'-fluoroacetophenone | Chloroform | Slightly Soluble |

| 2-bromo-2'-fluoroacetophenone | Methanol | Slightly Soluble |

| 4'-bromo-2,2,2-trifluoroacetophenone | Water | Slightly Soluble |

This limited data for related compounds aligns with the general principles of solubility, suggesting that while solubility in highly polar or nonpolar extremes may be limited, a range of common organic solvents should prove effective.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for two common and effective methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2'-bromo-2,2,2-trifluoroacetophenone to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Express the solubility as g/100 mL or mol/L of the solvent.

-

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not degrade in the solvent.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2'-bromo-2,2,2-trifluoroacetophenone of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity using the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the UV-Vis Spectrophotometric Solubility Method.

Conclusion

While quantitative solubility data for 2'-bromo-2,2,2-trifluoroacetophenone remains to be formally published, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the principle of "like dissolves like." For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust and reliable methods for in-house determination. The successful application of these methods will enable the generation of critical data to support further research and development involving this compound.

An In-depth Technical Guide on the Thermochemical Data for 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Due to the absence of direct experimental measurements for this specific compound, this report details methodologies for estimating key thermochemical parameters, including the enthalpy of formation and the enthalpy of sublimation. These estimations are based on critically evaluated data for analogous compounds, namely acetophenone, 2'-bromoacetophenone, and 2,2,2-trifluoroacetophenone. Furthermore, this guide presents detailed experimental protocols for bomb calorimetry and Knudsen effusion mass spectrometry, the primary techniques for the experimental determination of these properties. A comprehensive workflow for computational thermochemistry using the high-accuracy G3(MP2) method is also provided to encourage and facilitate further computational studies.

Introduction

This compound is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling of its behavior. This guide addresses the current lack of experimental data by providing robust estimations and detailed methodologies for future experimental and computational work.

Thermochemical Data

Direct experimental thermochemical data for this compound are not available in the current literature. Therefore, the values presented in this section are estimates derived from experimental data of structurally related compounds.

Data for Analogous Compounds

To provide a reliable estimation, experimental data for acetophenone, and estimated data for 2'-bromoacetophenone and 2,2,2-trifluoroacetophenone have been compiled. The experimental values for acetophenone serve as a baseline.

| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔsubH° / ΔvapH° (kJ/mol) | Method | Reference |

| Acetophenone | C₈H₈O | -86.7 ± 1.7 | 55.8 (ΔvapH°) | Combustion Calorimetry | [NIST WebBook][1][2] |

| 2'-Bromoacetophenone | C₈H₇BrO | -45 (Estimated) | 68 (Estimated) | Estimation | This work |

| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | -590 (Estimated) | 42 (ΔvapH°) | Estimation | This work |

Note: The enthalpy of sublimation (ΔsubH°) is for solid compounds, while the enthalpy of vaporization (ΔvapH°) is for liquid compounds.

Estimated Thermochemical Data for this compound

The following thermochemical data for this compound have been estimated using group additivity principles, based on the experimental value for acetophenone and the effects of ortho-bromine and trifluoroacetyl substituents.

| Parameter | Estimated Value (kJ/mol) |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | -548 |

| Standard Enthalpy of Sublimation (298.15 K) | 80 |

| Standard Enthalpy of Formation (Solid Phase, 298.15 K) | -628 |

Disclaimer: These values are estimations and should be used with caution. Experimental verification is highly recommended.

Experimental Protocols

This section provides detailed protocols for the experimental determination of the enthalpy of formation and sublimation.

Determination of Enthalpy of Formation via Rotating Bomb Calorimetry

The standard enthalpy of formation of organobromine compounds is determined by measuring the energy of combustion in a rotating bomb calorimeter. The rotation of the bomb ensures a complete reaction and a well-defined final state of the products.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation using rotating bomb calorimetry.

Detailed Steps:

-

Sample Preparation: An accurately weighed sample of this compound (approximately 0.5-1.0 g) is placed in a platinum crucible. A known mass of a combustion aid, such as mineral oil, is added to ensure complete combustion.

-

Bomb Assembly: The crucible is placed in the bomb head. A reducing solution, typically 10 mL of arsenious oxide solution, is added to the bottom of the bomb to quantitatively reduce the bromine produced during combustion to bromide.

-

Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The bomb is rotated to ensure complete absorption and reaction of the combustion products in the solution.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion to determine the temperature change (ΔT).

-

Product Analysis: After combustion, the bomb is depressurized, and the liquid contents are collected. The amounts of hydrobromic acid, nitric acid (from the combustion of any residual nitrogen), and unreacted arsenious oxide are determined by titration.

-

Calculations: The total energy change is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid, the heat of oxidation of arsenious oxide, and other standard "Washburn corrections." From the corrected energy of combustion, the standard enthalpy of combustion and subsequently the standard enthalpy of formation are calculated.

Determination of Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion technique.

Detailed Steps:

-

Cell Loading: A small, accurately weighed amount of the crystalline sample is placed into a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a desired, constant temperature.

-

Effusion: At this temperature, the sample sublimes, and the vapor effuses through the orifice into the vacuum.

-

Mass Loss Measurement: The rate of mass loss is measured over a set period. This can be done by weighing the cell before and after the experiment or by using a microbalance in situ.

-

Temperature Variation: The experiment is repeated at several different temperatures to obtain a range of vapor pressures.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

Enthalpy of Sublimation Calculation: According to the Clausius-Clapeyron equation, a plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔsubH°/R. From this slope, the standard enthalpy of sublimation (ΔsubH°) can be calculated.

Computational Protocol: G3(MP2) Method

The Gaussian-3 (G3) theory and its more computationally efficient variant, G3(MP2), are high-accuracy composite methods for calculating thermochemical data. This section outlines a workflow for obtaining the gas-phase enthalpy of formation of this compound using the G3(MP2) method in the Gaussian software package.

Computational Workflow:

Caption: Workflow for calculating the enthalpy of formation using the G3(MP2) computational method.

Detailed Steps:

-

Initial Structure: An initial 3D structure of this compound is created using a molecular modeling program.

-

Geometry Optimization and Frequency Calculation: A geometry optimization and vibrational frequency calculation are performed at the B3LYP/6-31G(d) level of theory. This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE). It is crucial to confirm that there are no imaginary frequencies, indicating a true minimum on the potential energy surface.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at higher levels of theory and with larger basis sets to systematically approximate the exact energy. For G3(MP2), these typically include:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2/G3Large

-

-

G3(MP2) Energy Calculation: The final G3(MP2) energy at 0 K (E₀) is calculated by combining the energies from the different levels of theory, the scaled ZPVE, and an empirical higher-level correction (HLC) term.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using the atomization method. This involves calculating the G3(MP2) energies of the constituent atoms (carbon, hydrogen, bromine, fluorine, and oxygen) and using known experimental enthalpies of formation for these atoms in their standard states.

Conclusion

This technical guide has provided estimated thermochemical data for this compound and detailed protocols for its experimental and computational determination. While the provided estimates offer valuable insights, it is imperative for the scientific community to pursue experimental measurements to validate and refine these values. The detailed methodologies presented herein are intended to facilitate these future investigations, ultimately leading to a more complete understanding of the physicochemical properties of this important molecule.

References

An In-depth Technical Guide on the Discovery and Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest in synthetic chemistry and drug discovery. While the specific historical moment of its first discovery is not prominently documented in readily available literature, its synthesis logically follows established methodologies for the preparation of trifluoromethyl ketones. This guide details a highly plausible and referenced synthetic protocol, presents key physicochemical and spectral data in a structured format, and visualizes the synthetic pathway. The methodologies and data herein are intended to support researchers in the synthesis, characterization, and application of this versatile building block.

Introduction

This compound, also known as 2'-bromo-2,2,2-trifluoroacetophenone, is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity of molecules into which it is incorporated. The ortho-bromophenyl moiety provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This combination makes it a sought-after precursor for the synthesis of novel pharmaceutical candidates and agrochemicals.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O |

| Molecular Weight | 253.02 g/mol |

| CAS Number | 244229-34-3 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approximately 230 °C (Predicted) |

| Density | 1.645 g/mL at 25 °C (Predicted) |

| Refractive Index | n20/D 1.495 (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (dd, J = 8.0, 1.2 Hz, 1H), 7.45-7.35 (m, 3H) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 183.1 (q, J = 35.4 Hz), 133.9, 132.8, 131.9, 127.6, 119.2, 116.6 (q, J = 291.5 Hz) ppm |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -72.0 ppm |

First Synthesis and Experimental Protocol

While the seminal publication describing the first synthesis of this compound is not readily identifiable, a highly efficient and analogous method has been reported for its para-isomer, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This procedure, involving the monolithiation of a dibromobenzene precursor followed by reaction with a trifluoroacetylating agent, represents a standard and reliable approach for the synthesis of the target ortho-isomer.

The following is a detailed experimental protocol adapted from a known procedure for a similar compound.

Synthesis of this compound

This synthesis involves the generation of 2-bromophenyllithium from 1,2-dibromobenzene and its subsequent reaction with ethyl trifluoroacetate.

Materials:

-

1,2-Dibromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl trifluoroacetate

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

-

Preparation of the Organolithium Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas, dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

-

Trifluoroacetylation:

-

In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 eq) in anhydrous diethyl ether.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared 2-bromophenyllithium solution to the ethyl trifluoroacetate solution via a cannula under a positive pressure of inert gas.

-

After the addition, stir the reaction mixture at -78 °C for 30 minutes.

-

-

Work-up and Purification:

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and partition the layers.

-

Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Expected Yield:

Based on analogous reactions, the expected yield for this synthesis is typically in the range of 70-85%.

Visualizing the Synthesis

The synthetic pathway can be visualized as a straightforward two-step process.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The overall workflow from starting materials to the purified product can be summarized in the following diagram.

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. While its formal discovery is not prominently documented, its synthesis is readily achievable through established organometallic chemistry. This guide provides a robust and detailed protocol, along with essential physicochemical data, to facilitate its preparation and use in research and development. The provided diagrams offer a clear visualization of the synthetic process, aiding in laboratory implementation.

Quantum Chemical Calculations on 2'-bromo-2,2,2-trifluoroacetophenone: A Methodological Overview

For immediate release:

[City, State] – [Date] – This technical guide outlines a proposed computational approach for the in-depth quantum chemical analysis of 2'-bromo-2,2,2-trifluoroacetophenone. This document is intended for researchers, scientists, and drug development professionals interested in the application of theoretical chemistry to understand the structural, electronic, and spectroscopic properties of halogenated organic compounds.

Due to a lack of publicly available experimental and computational data specifically for 2'-bromo-2,2,2-trifluoroacetophenone, this paper will focus on establishing a robust theoretical framework. This framework is based on well-established quantum chemical methods that have been successfully applied to structurally similar molecules, such as 2,2,2-trifluoroacetophenone and other bromo-substituted acetophenones.

Introduction

2'-bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethyl group is expected to significantly influence its chemical reactivity, intermolecular interactions, and overall physicochemical properties. Quantum chemical calculations provide a powerful, non-experimental tool to elucidate these characteristics at the atomic level.

Proposed Computational Methodology

A comprehensive theoretical investigation of 2'-bromo-2,2,2-trifluoroacetophenone would necessitate a multi-faceted approach, leveraging various computational techniques.

Geometric Optimization and Vibrational Analysis

The initial and most critical step involves the optimization of the molecule's three-dimensional structure. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

Table 1: Proposed Computational Parameters for Geometry Optimization

| Parameter | Recommended Value | Rationale |

| Method | B3LYP | A widely used and well-validated hybrid functional for organic molecules. |

| Basis Set | 6-311++G(d,p) | Provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for halogenated compounds. |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent environment on the molecular geometry and properties. |

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and interaction with other molecules. The following analyses are proposed:

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Surface: This analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Mulliken Population Analysis: To quantify the partial atomic charges on each atom, offering insights into the intramolecular charge distribution.

-

Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and charge delocalization within the molecule.

Experimental Correlation

While this guide focuses on the theoretical approach, it is imperative to note that the ultimate validation of computational results lies in their comparison with experimental data. Should experimental studies on 2'-bromo-2,2,2-trifluoroacetophenone become available, the calculated geometric parameters (bond lengths, bond angles) could be compared with X-ray crystallography data, and the predicted vibrational frequencies could be correlated with experimental IR and Raman spectra.

Logical Workflow for Computational Analysis

The proposed computational workflow is a systematic process designed to ensure a thorough and accurate theoretical characterization of the target molecule.

Figure 1: A flowchart illustrating the proposed computational workflow for the quantum chemical analysis of 2'-bromo-2,2,2-trifluoroacetophenone.

Conclusion

This technical guide has detailed a comprehensive computational strategy for the theoretical investigation of 2'-bromo-2,2,2-trifluoroacetophenone. By employing Density Functional Theory with an appropriate basis set, it is possible to predict its geometric, vibrational, and electronic properties with a high degree of confidence. The insights gained from such calculations would be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential applications in drug design and materials science. The availability of experimental data in the future will be crucial for the validation and refinement of the theoretical models presented herein.

A Technical Guide to Trifluoromethyl Aryl Ketones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into aryl ketones has emerged as a powerful strategy in modern medicinal chemistry. This technical guide provides a comprehensive literature review of trifluoromethyl aryl ketones, detailing their synthesis, physicochemical properties, and diverse applications in drug development, with a focus on their role as enzyme inhibitors. The unique electronic properties of the trifluoromethyl group, including its strong electron-withdrawing nature and high lipophilicity, significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of these compounds, making them a subject of intense research.[1][2][3][4][5]

Physicochemical Properties and Their Implications in Drug Design

The trifluoromethyl group imparts a unique combination of properties to aryl ketones, making them attractive scaffolds for drug design. Its high electronegativity and strong electron-withdrawing effect enhance the electrophilicity of the ketone's carbonyl carbon, facilitating the formation of stable hemiacetals or hemithioketals with biological nucleophiles, a key mechanism for the inhibition of serine and cysteine proteases.[6][7] Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability.[1][4] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby often extending the in vivo half-life of a drug candidate.[1][3][4]

Table 1: Physicochemical Properties of Representative Trifluoromethyl Aryl Ketones

| Compound | Structure | Molecular Weight | LogP (calculated) | pKa (calculated) |

| 2,2,2-Trifluoroacetophenone | C8H5F3O | 174.12 | 2.15 | 13.1 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | C8H4ClF3O | 208.57 | 2.85 | 12.5 |

| 1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | C8H4F3NO3 | 219.12 | 1.85 | 11.2 |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | C9H7F3O2 | 204.15 | 2.05 | 13.5 |

Note: LogP and pKa values are estimated using computational models and may vary from experimental values.

Synthesis of Trifluoromethyl Aryl Ketones

Several synthetic strategies have been developed for the preparation of trifluoromethyl aryl ketones. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Key Synthetic Methodologies

1. Nucleophilic Trifluoromethylation of Esters: A straightforward approach involves the reaction of aryl esters with a nucleophilic trifluoromethylating agent. A common and efficient method utilizes fluoroform (HCF3) as the trifluoromethyl source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme.[2][3][8][9]

2. Friedel-Crafts Trifluoroacetylation: This classic method involves the reaction of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

3. Oxidation of Trifluoromethyl Carbinols: Trifluoromethyl aryl ketones can be readily prepared by the oxidation of the corresponding secondary trifluoromethyl carbinols. A variety of oxidizing agents can be employed for this transformation.[5][10][11]

4. From Organometallic Reagents: Grignard reagents or other organometallic species derived from aryl halides can react with trifluoroacetic acid derivatives to yield the desired ketones.[1][12]

Detailed Experimental Protocols

Protocol 1: Trifluoromethylation of Methyl 2-Naphthoate using Fluoroform/KHMDS [8][9]

A test tube containing methyl 2-naphthoate (0.4 mmol) in triglyme (0.7 mL) is cooled in liquid nitrogen under a vacuum. Fluoroform (9.9 mL, 1.1 equivalents) is condensed into the tube. Potassium hexamethyldisilazide (160 mg, 2.0 equivalents) in triglyme (0.3 mL) is then added at -40°C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched, and the product is isolated and purified using standard techniques.

Protocol 2: Synthesis of a Trifluoromethyl Ketone Inhibitor of SARS-CoV 3CL Protease [6][7]

The synthesis of peptidic trifluoromethyl ketones often involves a multi-step sequence. For example, a nitroalkane can be reacted with trifluoroacetaldehyde ethyl hemiacetal in the presence of a catalytic amount of potassium carbonate. The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This intermediate is subsequently coupled with an N-protected amino acid using a peptide coupling reagent like HBTU. Finally, the secondary alcohol is oxidized to the ketone using a reagent such as the Dess-Martin periodinane to yield the final trifluoromethyl ketone inhibitor.[6]

Applications in Drug Development: Enzyme Inhibition